molecular formula C14H19NO2 B11824809 (+)-|A-Methylbenzylamine (-)-2,2-Dimethylcyclopropanecarboxylate

(+)-|A-Methylbenzylamine (-)-2,2-Dimethylcyclopropanecarboxylate

Cat. No.: B11824809
M. Wt: 233.31 g/mol
InChI Key: OJZHRWSFOBDKMD-UHFFFAOYSA-N
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Description

(+)-|A-Methylbenzylamine (-)-2,2-Dimethylcyclopropanecarboxylate is a chiral compound that combines the structural features of both a methylbenzylamine and a dimethylcyclopropanecarboxylate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-|A-Methylbenzylamine (-)-2,2-Dimethylcyclopropanecarboxylate typically involves the reaction of (+)-|A-Methylbenzylamine with (-)-2,2-Dimethylcyclopropanecarboxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired stereoisomer. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(+)-|A-Methylbenzylamine (-)-2,2-Dimethylcyclopropanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxylate group can be reduced to alcohols or aldehydes.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine or carboxylate groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group may yield imines, while reduction of the carboxylate group may produce alcohols.

Scientific Research Applications

(+)-|A-Methylbenzylamine (-)-2,2-Dimethylcyclopropanecarboxylate has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific stereochemical properties.

Mechanism of Action

The mechanism of action of (+)-|A-Methylbenzylamine (-)-2,2-Dimethylcyclopropanecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    ®-(+)-α-Methylbenzylamine: A chiral amine used in similar applications.

    (S)-(-)-α-Methylbenzylamine: Another enantiomer with distinct stereochemical properties.

    2,2-Dimethylcyclopropanecarboxylic acid: The carboxylic acid counterpart used in the synthesis of the compound.

Uniqueness

(+)-|A-Methylbenzylamine (-)-2,2-Dimethylcyclopropanecarboxylate is unique due to its specific combination of chiral centers and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

(1-phenylethylamino) 2,2-dimethylcyclopropane-1-carboxylate

InChI

InChI=1S/C14H19NO2/c1-10(11-7-5-4-6-8-11)15-17-13(16)12-9-14(12,2)3/h4-8,10,12,15H,9H2,1-3H3

InChI Key

OJZHRWSFOBDKMD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NOC(=O)C2CC2(C)C

Origin of Product

United States

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